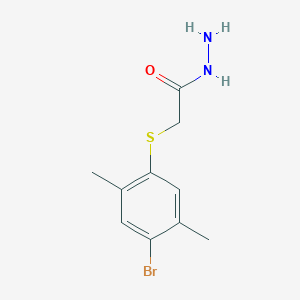![molecular formula C19H23N3O B2586503 4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone CAS No. 339021-40-8](/img/structure/B2586503.png)
4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-Adamantylamino)methyl]-1(2H)-phthalazinone is a chemical compound with the CBNumber: CB7709010 . It is also known as 4-{[(adamantan-1-yl)amino]methyl}-1,2-dihydrophthalazin-1-one .
Molecular Structure Analysis
The molecular structure of 4-[(1-Adamantylamino)methyl]-1(2H)-phthalazinone is complex, with an adamantylamino group attached to a phthalazinone ring . The adamantylamino group consists of a tricyclo[3.3.1.13,7]dec-1-ylamino group .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The adamantyl group is known to enhance the lipophilicity of compounds, which can significantly affect their biological availability. This property is leveraged in the development of new antimicrobial agents. The incorporation of the adamantyl moiety into phthalazinone derivatives has been shown to produce compounds with promising antimicrobial properties . These compounds can be used to target a variety of microbial pathogens, potentially leading to the development of new classes of antibiotics.
Anti-inflammatory Activity
Compounds with an adamantyl group have been studied for their anti-inflammatory activities. Specifically, derivatives of 4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone have been synthesized and evaluated for their potential to reduce inflammation. These compounds could be important in the treatment of chronic inflammatory diseases and are a subject of ongoing research to understand their mechanisms of action and therapeutic potential .
Synthesis of Functional Derivatives
The high reactivity of adamantane derivatives, including phthalazinone variants, allows for their use as starting materials in the synthesis of various functional derivatives. These derivatives can be tailored for specific applications, such as high-energy fuels, oils, bioactive compounds, and pharmaceuticals . The versatility of these compounds makes them valuable in a wide range of scientific and industrial applications.
Development of Sigma Receptor Ligands
Adamantane derivatives have been explored as alternative moieties for metabolically labile rings in sigma receptor ligands. These ligands are important in the study of the central nervous system and have implications in therapeutic fields such as depression, anxiety, schizophrenia, and drug abuse treatment. The use of adamantane in these compounds can improve metabolic stability and enhance binding properties .
Cancer Research
Adamantane-containing compounds have shown selectivity towards certain cancer cell lines, including leukemia and melanoma. This selectivity is crucial for the development of targeted cancer therapies that minimize damage to healthy cells. Research in this area focuses on understanding the interactions between these compounds and cancer cells, with the goal of developing more effective and less toxic treatments .
Polymerization Reactions
Unsaturated adamantane derivatives, including those related to phthalazinone, are of interest in polymerization reactions. They offer opportunities for creating higher diamond-like bulky polymers, known as diamondoids. These materials have potential applications in creating new materials based on natural and synthetic nanodiamonds, which could revolutionize material sciences .
Direcciones Futuras
Research in adamantane chemistry, including compounds like 4-[(1-Adamantylamino)methyl]-1(2H)-phthalazinone, is promising . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Propiedades
IUPAC Name |
4-[(1-adamantylamino)methyl]-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c23-18-16-4-2-1-3-15(16)17(21-22-18)11-20-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14,20H,5-11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRLKLUAEKHQQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCC4=NNC(=O)C5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

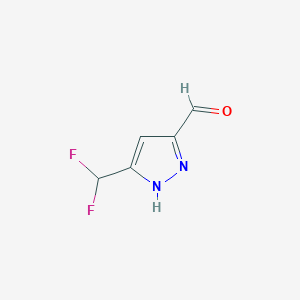
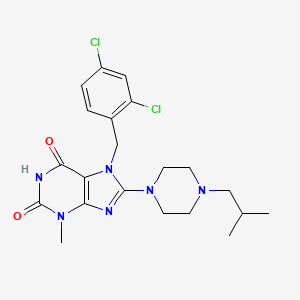
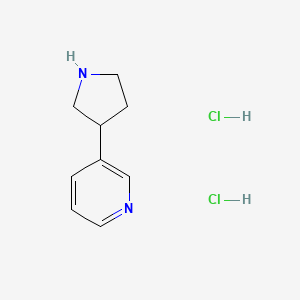

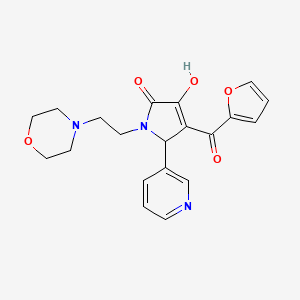
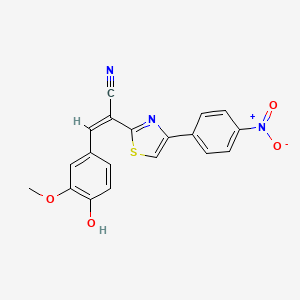


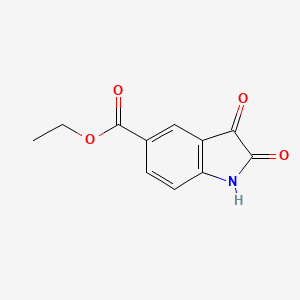
![1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol](/img/structure/B2586434.png)
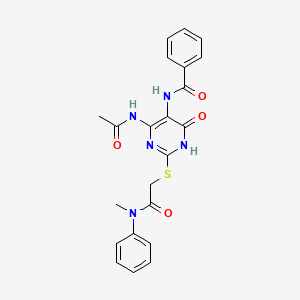
![1-allyl-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2586438.png)
